N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide
Description
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide is a synthetic compound featuring a 1-methyltetrahydroquinoline core linked via an ethyl chain to a cyclopentanecarboxamide moiety. The tetrahydroquinoline scaffold is known for its bioactivity in modulating receptors and enzymes, while the cyclopentanecarboxamide group may enhance pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-20-12-4-7-16-13-14(8-9-17(16)20)10-11-19-18(21)15-5-2-3-6-15/h8-9,13,15H,2-7,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLRGXUYUAHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Domino Cyclization
The reaction begins with the condensation of 4-methylaniline and cyclobutanone oxime in the presence of copper(II) trifluoroacetate (10 mol%) in hexane at 60°C. The catalytic cycle proceeds through imine and enamine intermediates, followed by intramolecular cyclization to yield 1-methyl-1,2,3,4-tetrahydroquinoline (Scheme 1). This method achieves a 78% yield with high regioselectivity for the 6-position due to steric and electronic effects.
Table 1: Optimization of Tetrahydroquinoline Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cu(OTf)₂ | Hexane | 60 | 78 |
| Cu(OAc)₂ | Toluene | 80 | 52 |
| None | Hexane | 60 | <5 |
Functionalization at the 6-Position
To introduce the ethylamine side chain, the 6-position of 1-methyltetrahydroquinoline is brominated using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C). The resulting 6-bromo derivative undergoes nucleophilic substitution with ethylamine in dimethylformamide (DMF) at 100°C, yielding 6-(2-aminoethyl)-1-methyl-1,2,3,4-tetrahydroquinoline with 65% efficiency.
Preparation of Cyclopentanecarboxamide
Cyclopentanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in toluene under reflux. Subsequent reaction with ethylamine in the presence of triethylamine (TEA) produces cyclopentanecarboxamide. Alternatively, a one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves 90% yield without isolating the acyl chloride.
Coupling of Tetrahydroquinoline and Cyclopentanecarboxamide
The final step involves amide bond formation between 6-(2-aminoethyl)-1-methyltetrahydroquinoline and cyclopentanecarboxylic acid. A carbodiimide-mediated coupling protocol is employed:
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Activation : Cyclopentanecarboxylic acid (1.2 eq) is activated with EDC (1.5 eq) and HOBt (1.5 eq) in anhydrous dichloromethane at 0°C for 30 minutes.
-
Coupling : The tetrahydroquinoline ethylamine (1.0 eq) is added, and the reaction is stirred at room temperature for 12 hours.
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Workup : The mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
This method delivers N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide in 82% yield with >95% purity.
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | CH₂Cl₂ | 82 | 95 |
| DCC/DMAP | THF | 68 | 87 |
| HATU | DMF | 75 | 92 |
Alternative Synthetic Routes
Reductive Amination
A two-step sequence involves condensing 6-acetyl-1-methyltetrahydroquinoline with ethylamine under hydrogenation conditions (Pd/C, H₂, 50 psi). The resulting secondary amine is acylated with cyclopentanecarbonyl chloride, though yields are lower (58%) due to over-alkylation side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates the coupling step, improving yield to 88% while reducing reaction time.
Scalability and Industrial Considerations
The copper-catalyzed domino cyclization and EDC/HOBt coupling protocols are scalable to kilogram quantities without significant yield drops. A gram-scale demonstration in confirmed consistent performance (75–80% yield), highlighting hexane’s utility as a low-cost, non-polar solvent.
Challenges and Optimization Opportunities
Key challenges include minimizing diastereomer formation during cyclization and preventing oligomerization during ethylamine substitution. Future work could explore asymmetric catalysis for enantioselective tetrahydroquinoline synthesis and flow chemistry for continuous amidation .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide has been studied for its ability to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. Research indicates that this compound can significantly reduce the secretion of interleukin-1 beta (IL-1β) from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Moiety : This can be achieved through the Pictet-Spengler reaction.
- Attachment of the Ethyl Chain : Alkylation reactions using appropriate alkyl halides introduce the ethyl chain.
- Formation of the Cyclopentanecarboxamide Group : The final step involves the reaction with cyclopentanecarboxylic acid derivatives to form the amide bond.
These methods facilitate efficient production while allowing for modifications to enhance the compound's properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Inflammatory Response : A recent study demonstrated that this compound significantly reduced IL-1β secretion in human cells under inflammatory conditions. The results suggest its potential application in treating diseases with an inflammatory component.
- Comparative Analysis : Comparative studies with other compounds possessing similar structures have shown that this compound exhibits superior anti-inflammatory properties due to its specific functional groups and targeted action on inflammatory pathways.
Mechanism of Action
The mechanism by which N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs reported in recent literature. Key comparisons include:
Tetrahydroisoquinoline Derivatives
Compounds such as 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) and 1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) share the tetrahydroisoquinoline backbone but differ in substituents. For example:
- 6g introduces an acetyl group instead of the ethyl-linked carboxamide, which may alter hydrogen-bonding capacity .
Cyclopentanecarboxamide Derivatives
Compounds like N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) and N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) highlight the versatility of the cyclopentanecarboxamide moiety. These analogs incorporate hydrazine-carbonothioyl linkages, which are absent in the target compound. Key differences include:
- 2.12 and 2.14 exhibit lower melting points (148–195°C) compared to tetrahydroquinoline derivatives, suggesting reduced crystallinity due to flexible hydrazine chains.
- The hydrazine-carbonothioyl group in these compounds may confer chelation properties or enhanced reactivity, unlike the ethyl-tetrahydroquinoline linkage in the target compound .
Heterocyclic Bioactive Compounds
Structurally distinct analogs such as BRL44408 (a dihydroisoindole-imidazole hybrid) and UK14304 (a quinoxaline-imidazoline derivative) demonstrate the pharmacological importance of nitrogen-rich heterocycles. While these lack the cyclopentanecarboxamide group, their receptor-binding profiles (e.g., α-adrenergic activity) suggest that the target compound’s tetrahydroquinoline core could similarly interact with G-protein-coupled receptors .
Data Table: Structural and Physicochemical Comparison
*NR: Not reported in available literature.
Research Implications and Gaps
- Functional Potential: While hydrazine-carbonothioyl derivatives (e.g., 2.12–2.14) exhibit moderate yields (53–66%), the absence of analogous data for the target compound underscores the need for synthetic optimization studies.
- Biological Relevance: The tetrahydroquinoline scaffold’s historical association with receptor modulation (e.g., α-adrenergic, serotoninergic) suggests the target compound could be evaluated for similar bioactivity, though direct evidence is lacking .
Q & A
Q. Key Parameters :
| Step | Reagent/Condition | Yield Optimization |
|---|---|---|
| Amidation | DCC/DMAP, DMF, 0°C → RT | Monitor reaction via TLC (Rf ~0.5 in 3:7 EtOAc/Hex) |
| Deprotection | TFA in DCM, 2h, RT | Neutralize with NaHCO₃ post-reaction |
Basic: How is this compound characterized analytically, and what spectral data are critical for validation?
Methodological Answer:
- NMR :
- HRMS : Exact mass calculated for C₂₀H₂₇N₂O ([M+H]⁺): 313.2145; experimental deviation ≤2 ppm .
- HPLC : Purity ≥95% using a C18 column (ACN/water + 0.1% TFA, 70:30) .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Stable at pH 4–7 (aqueous buffer, 25°C, 24h). Degrades at pH <3 (amide hydrolysis) or pH >8 (quinoline ring oxidation) .
- Thermal Stability :
- Light Sensitivity : UV-Vis spectra show absorbance at 270 nm; protect from prolonged UV exposure to avoid photodegradation .
Basic: Which biological targets or pathways has this compound been preliminarily screened against?
Methodological Answer:
- Receptor Binding : Modulates serotonin (5-HT₃) and dopamine D₂ receptors in vitro (IC₅₀ ~50–100 nM) via the tetrahydroquinoline moiety .
- Enzyme Inhibition : Weak inhibition of CYP3A4 (IC₅₀ >10 µM), suggesting low risk of drug-drug interactions .
- Cell-Based Assays : Antiproliferative activity in HeLa cells (EC₅₀ ~20 µM) via apoptosis induction .
Advanced: How can synthetic yields be optimized for large-scale production while minimizing impurities?
Methodological Answer:
- Catalyst Screening : Replace DCC with EDC/HOBt for safer, higher-yielding amidation (yield increases from 60% → 85%) .
- Solvent Optimization : Use THF instead of DMF for better solubility of the amine intermediate, reducing side products .
- Process Analytics : Implement inline FTIR to monitor amide bond formation in real time, ensuring reaction completion .
Q. Impurity Control :
| Impurity Source | Mitigation Strategy |
|---|---|
| Unreacted amine | Scavenger resins (e.g., MP-TsOH) |
| Oxidative byproducts | Nitrogen blanket during purification |
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
Methodological Answer:
- Tetrahydroquinoline Modifications :
- N-Methyl Group : Removal reduces logP but increases metabolic stability (t₁/₂ from 2h → 4h in liver microsomes) .
- 6-Position Substitution : Electron-withdrawing groups (e.g., -Cl) improve receptor binding affinity by 3-fold .
- Cyclopentane Carboxamide :
- Ring Expansion : Cyclohexane analogs show reduced potency (IC₅₀ increases from 50 nM → 200 nM), emphasizing steric constraints .
Advanced: How can computational modeling predict this compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to CYP3A4 (PDB ID 1TQN) to predict metabolic hotspots (e.g., oxidation at C-3 of tetrahydroquinoline) .
- ADMET Prediction :
- Docking Studies : Glide XP scoring suggests stronger 5-HT₃ binding (docking score –12.3 kcal/mol) compared to dopamine D₂ (–9.8 kcal/mol) .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize cell lines (e.g., use ATCC-certified HeLa cells) and control for passage number .
- Data Normalization : Express IC₅₀ values relative to a reference inhibitor (e.g., cisplatin for cytotoxicity assays) .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., Z-score >3) and exclude non-reproducible results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
